
Histaprodifen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Histaprodifen is a potent histamine H1-receptor agonist. It is known for its high affinity and selectivity towards histamine H1-receptors, making it a valuable compound in pharmacological research. This compound and its analogues, such as methylthis compound and dimethylthis compound, have been studied extensively for their effects on the cardiovascular system and their potential therapeutic applications .
Preparation Methods
Histaprodifen can be synthesized through various synthetic routes. One common method involves the reaction of 2-(3,3-diphenylpropyl)-1H-imidazole-4-ethanamine with appropriate reagents under controlled conditions . The reaction conditions typically include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions for higher yields and purity .
Chemical Reactions Analysis
Histaprodifen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Histaprodifen has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the behavior of histamine H1-receptor agonists and their interactions with receptors.
Biology: It is used in biological studies to investigate the physiological and pathophysiological roles of histamine H1-receptors in various tissues and organs.
Medicine: this compound and its analogues are explored for their potential therapeutic applications in treating conditions related to histamine H1-receptor activity, such as allergies and cardiovascular diseases.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting histamine H1-receptors
Mechanism of Action
Histaprodifen exerts its effects by binding to histamine H1-receptors, which are G-protein-coupled receptors. Upon binding, this compound activates these receptors, leading to the activation of intracellular signaling pathways. This includes the activation of phospholipase Cβ, which hydrolyzes phosphatidylinositol-4,5-bisphosphate into inositol 1,4,5-trisphosphate and diacylglycerol. These second messengers then trigger various cellular responses, such as the release of intracellular calcium ions and the activation of protein kinase C .
Comparison with Similar Compounds
Histaprodifen is often compared with its analogues, such as methylthis compound and dimethylthis compound. These compounds share similar structures but differ in their potency and selectivity towards histamine H1-receptors. Methylthis compound and dimethylthis compound have been found to be more potent than this compound in certain assays . Other similar compounds include suprathis compound and imidazolylethyl-histaprodifen, which also exhibit high affinity for histamine H1-receptors .
This compound’s uniqueness lies in its specific structure and its ability to selectively activate histamine H1-receptors, making it a valuable tool in pharmacological research and drug development .
Properties
Molecular Formula |
C20H23N3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C20H23N3/c21-14-13-18-15-22-20(23-18)12-11-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,19H,11-14,21H2,(H,22,23) |
InChI Key |
BPZGZNLONLANFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=NC=C(N2)CCN)C3=CC=CC=C3 |
Synonyms |
histaprodifen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R,3aR,8aS)-2,3-dihydroxy-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-6-yl]methyl (Z)-octadec-9-enoate](/img/structure/B1243811.png)
![4-[4-[3-Chloro-2-hydroxy-4-(1-hydroxy-2-methoxy-3,6-dimethyl-4-oxocyclohexa-2,5-diene-1-carbonyl)oxy-5,6-dimethylbenzoyl]oxy-2-hydroxy-3,6-dimethylbenzoyl]oxy-6-methoxy-2,3-dimethylbenzoic acid](/img/structure/B1243812.png)
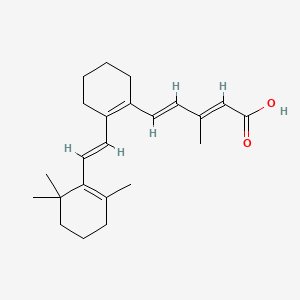
![12-Phenyl-5,15-dithia-3,10,13-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,11,13-pentaen-4-amine](/img/structure/B1243815.png)
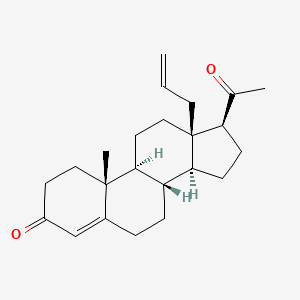
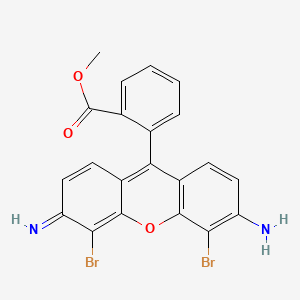

![(6S,7R,10S)-6-N-hydroxy-10-N-methyl-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide](/img/structure/B1243820.png)
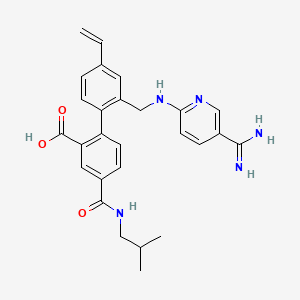
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-ynoxy]propan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1243823.png)
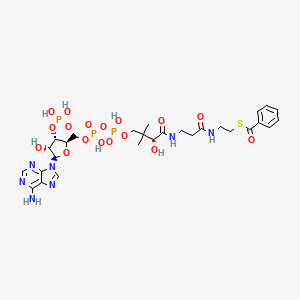
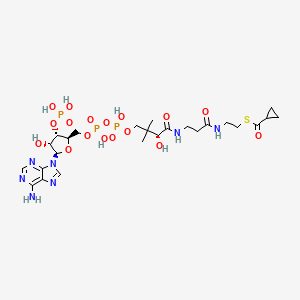
![[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1243830.png)
![(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B1243831.png)
